molecular formula C13H9IN2O3S B2821749 (E)-N-(4-iodophenyl)-3-(5-nitrothiophen-2-yl)acrylamide CAS No. 428826-83-9

(E)-N-(4-iodophenyl)-3-(5-nitrothiophen-2-yl)acrylamide

Cat. No. B2821749
CAS RN: 428826-83-9
M. Wt: 400.19
InChI Key: JVXJYLGYULZGGE-FNORWQNLSA-N
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Description

(E)-N-(4-iodophenyl)-3-(5-nitrothiophen-2-yl)acrylamide, also known as ITA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. ITA belongs to the class of acrylamides, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

Polymer Science Applications

Acrylamide derivatives, including those similar to the specified chemical, are extensively utilized in the study and development of polymers. For example, N-(4-iodo-1,3-diphenylbutyl) acrylamide (NIAM) is a potential hydrophobic monomer for preparing hydrophobically modified polyacrylamide, which is largely used for enhanced oil recovery. The polymerization of NIAM and its characterization through nuclear magnetic resonance (NMR), thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC) contribute significantly to understanding polymer properties and applications in industrial processes (Huang et al., 2019).

Biochemistry and Cellular Biology

Acrylamide and its derivatives play a crucial role in biochemistry, particularly in the study of proteins. For instance, acrylamide acts as an efficient quencher of tryptophanyl fluorescence in proteins, offering a method to study protein conformations and interactions. This application is valuable for understanding protein structure and function, including monitoring conformational changes and binding interactions (Eftink & Ghiron, 1976).

Materials Science

Acrylamide derivatives are employed in materials science for the development of novel materials with specific properties. For example, the synthesis and characterization of new acrylamide derivatives for use as corrosion inhibitors demonstrate the chemical versatility and applicability of these compounds in protecting metals against corrosion, highlighting their importance in materials preservation and longevity (Abu-Rayyan et al., 2022).

properties

IUPAC Name

(E)-N-(4-iodophenyl)-3-(5-nitrothiophen-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IN2O3S/c14-9-1-3-10(4-2-9)15-12(17)7-5-11-6-8-13(20-11)16(18)19/h1-8H,(H,15,17)/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXJYLGYULZGGE-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=CC2=CC=C(S2)[N+](=O)[O-])I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C=C/C2=CC=C(S2)[N+](=O)[O-])I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(4-iodophenyl)-3-(5-nitrothiophen-2-yl)acrylamide

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